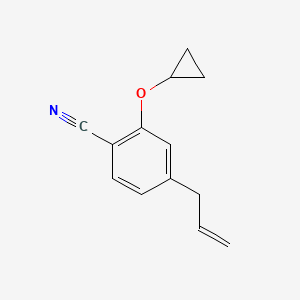
4-Allyl-2-cyclopropoxybenzonitrile
Overview
Description
4-Allyl-2-cyclopropoxybenzonitrile is an organic compound characterized by the presence of an allyl group, a cyclopropoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2-cyclopropoxybenzonitrile typically involves the reaction of 4-allylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with cyanogen bromide to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Allyl-2-cyclopropoxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Allyl-2-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
4-Allyl-2-methoxyphenol (Eugenol): Shares the allyl group but has a methoxy group instead of a cyclopropoxy group.
4-Allylbenzonitrile: Similar structure but lacks the cyclopropoxy group.
Uniqueness: 4-Allyl-2-cyclopropoxybenzonitrile is unique due to the presence of both the cyclopropoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C13H13NO/c1-2-3-10-4-5-11(9-14)13(8-10)15-12-6-7-12/h2,4-5,8,12H,1,3,6-7H2 |
InChI Key |
LYUNGZXNGCZZKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-naphthyl N-[[5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methoxycarbonyl]carbamate](/img/structure/B8412523.png)
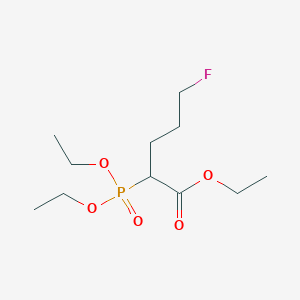
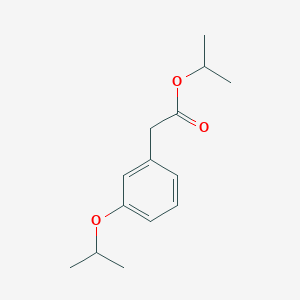
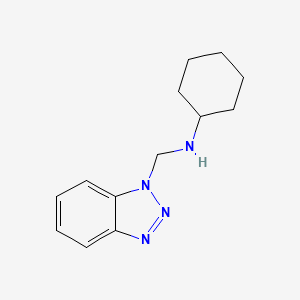
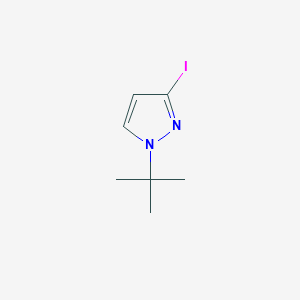

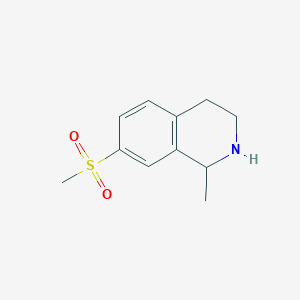
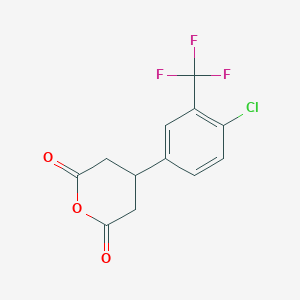

![2-Benzo[b]thiophen-7-yl-4-fluoro-phenol](/img/structure/B8412598.png)

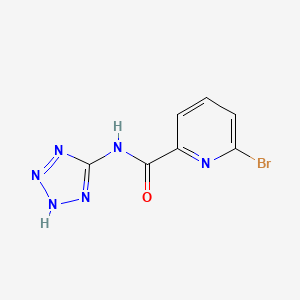

![Tert-butyl (4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate](/img/structure/B8412632.png)
